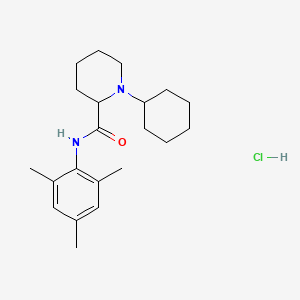![molecular formula C20H14Cl2N2O2 B6101913 N-[4-(benzoylamino)phenyl]-2,4-dichlorobenzamide](/img/structure/B6101913.png)
N-[4-(benzoylamino)phenyl]-2,4-dichlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(benzoylamino)phenyl]-2,4-dichlorobenzamide, commonly known as BDP-9066, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BDP-9066 is a synthetic compound that belongs to the class of benzamides and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions.
Wirkmechanismus
The exact mechanism of action of BDP-9066 is not yet fully understood. However, studies have suggested that it exerts its anti-cancer activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression, and their inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
BDP-9066 has been shown to exhibit several biochemical and physiological effects. Studies have suggested that it can induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis in cancer cells. Additionally, BDP-9066 has been shown to inhibit angiogenesis, which is the process of forming new blood vessels that tumors require for their growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using BDP-9066 in lab experiments is its potent anti-cancer activity. It can be used to study the mechanisms of cancer cell growth and proliferation, and its ability to inhibit HDACs makes it a promising candidate for the development of anti-cancer drugs. However, one of the limitations of using BDP-9066 in lab experiments is its high cost, which can limit its widespread use in research.
Zukünftige Richtungen
There are several future directions for the study of BDP-9066. One of the primary areas of interest is the development of BDP-9066-based anti-cancer drugs. Additionally, further studies are required to fully understand the mechanism of action of BDP-9066 and its potential applications in other fields of scientific research, such as neurodegenerative diseases and inflammation.
In conclusion, BDP-9066 is a promising synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its potent anti-cancer activity, mechanism of action, and biochemical and physiological effects make it a promising candidate for the development of anti-cancer drugs. Further research is required to fully understand its potential applications and limitations.
Synthesemethoden
The synthesis of BDP-9066 involves the reaction of 2,4-dichlorobenzoic acid with 4-aminobenzoyl chloride in the presence of a suitable base. The reaction results in the formation of BDP-9066 as a white solid with a melting point of 208-209°C.
Wissenschaftliche Forschungsanwendungen
BDP-9066 has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is its potential as an anti-cancer agent. Several studies have shown that BDP-9066 exhibits potent anti-cancer activity against various cancer cell lines, including breast, colon, and lung cancer.
Eigenschaften
IUPAC Name |
N-(4-benzamidophenyl)-2,4-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2O2/c21-14-6-11-17(18(22)12-14)20(26)24-16-9-7-15(8-10-16)23-19(25)13-4-2-1-3-5-13/h1-12H,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDIGPJYTJKZSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-benzyl-4-(3,5-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6101830.png)

![2-[5-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1H-pyrazol-3-yl]phenol](/img/structure/B6101840.png)
![4-(4-{[4-(hydroxymethyl)-1,3'-bipiperidin-1'-yl]methyl}phenyl)-3-butyn-1-ol](/img/structure/B6101850.png)
![3-methyl-4-(2,3,4-trimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6101858.png)
![3-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]-N-[(1-ethyl-2-pyrrolidinyl)methyl]propanamide](/img/structure/B6101865.png)
![2-methyl-N-[6-oxo-2-(3-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]propanamide](/img/structure/B6101869.png)
![4-fluoro-N-({1-[(4-hydroxy-2,6-dimethyl-5-pyrimidinyl)acetyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6101873.png)
![dimethyl 3,3'-[1,2-propanediylbis(iminomethylylidene)]bis(6,6-dimethyl-2,4-dioxocyclohexanecarboxylate)](/img/structure/B6101899.png)
![4-[3-(1-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-3-piperidinyl)propanoyl]morpholine](/img/structure/B6101903.png)

![2-(1-isopropyl-4-{[1-(3-methylbutyl)-1H-benzimidazol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6101915.png)
![3-[(tert-butylamino)methyl]-3-hydroxy-1-(4-isopropylbenzyl)-2-piperidinone](/img/structure/B6101922.png)
![N-{[1-(3,4-difluorobenzoyl)-3-piperidinyl]methyl}-1-naphthamide](/img/structure/B6101928.png)